molecular formula C12H11NO3 B1454059 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid CAS No. 1096790-29-2

4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Cat. No. B1454059
CAS RN: 1096790-29-2
M. Wt: 217.22 g/mol
InChI Key: MWVGZRPLEPVDAB-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, also known as 3-MPA, is a pyrrole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In

Scientific Research Applications

  • Synthesis and Pharmaceutical Applications :

    • Muchowski et al. (1985) explored the synthesis of related compounds, namely 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, and their potential as analgesic and anti-inflammatory agents. They found that these compounds, including a p-methoxy analog, showed significant potency in animal models (Muchowski et al., 1985).
  • Structural and Spectroscopic Evaluations :

    • Tamer et al. (2015) conducted a combined experimental and theoretical study on a molecule related to 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. They evaluated its crystal structure and nonlinear optical properties, providing insights into its molecular behavior (Tamer et al., 2015).
  • Chemical Properties and Reactions :

    • Sarantou & Varvounis (2022) discussed the synthesis of a derivative of 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. They presented different methods for its synthesis and analyzed the structure of the final product using various spectroscopic techniques (Sarantou & Varvounis, 2022).
  • X-ray Powder Diffraction Data :

    • Wang et al. (2017) provided X-ray powder diffraction data for a compound closely related to 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. This information is crucial for understanding the physical characteristics and crystalline structure of such compounds (Wang et al., 2017).
  • Application in Anion Binding :

    • Anzenbacher et al. (1999) studied the synthesis and anion binding properties of calix[4]pyrrole derivatives, which can be structurally related to 4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. They examined how structural variations affect anion binding affinities (Anzenbacher et al., 1999).
  • Antimicrobial Properties :

    • Hublikar et al. (2019) synthesized novel derivatives of a similar compound and evaluated their antimicrobial activities. This research highlights the potential of such compounds in developing new antimicrobial agents (Hublikar et al., 2019).

properties

IUPAC Name

4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15/h2-7,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVGZRPLEPVDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CNC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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